N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide

Description

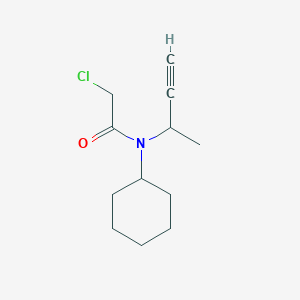

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide is a chemical compound with the molecular formula C12H18ClNO It is known for its unique structure, which includes a cyclohexyl ring, a chloroacetamide group, and an alkyne functional group

Properties

IUPAC Name |

N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,10-11H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENWLULBJRVPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N(C1CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-cyclohexylacetamide

The foundational intermediate 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4) is synthesized via nucleophilic acyl substitution between cyclohexylamine and chloroacetyl chloride:

Reaction Conditions

- Solvent : Acetonitrile (1 mL/mmol acyl chloride)

- Temperature : 15–20°C during addition, room temperature for 1–2 hr

- Workup : Sequential washes with 1.2 M HCl and 1 M Na₂CO₃, drying over MgSO₄

- Yield : 93%

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

- Protonation of chloroacetyl chloride’s carbonyl oxygen enhances electrophilicity.

- Nucleophilic attack by cyclohexylamine’s lone pair forms the tetrahedral intermediate, which collapses to release HCl and generate the amide.

Analytical Data

N-Alkylation with But-3-yn-2-yl Groups

Introducing the sterically demanding but-3-yn-2-yl moiety to the pre-formed acetamide requires careful optimization due to the amide’s poor nucleophilicity:

Method A: Alkylation via Deprotonation

- Base : Sodium hydride (2.5 equiv) in THF

- Electrophile : But-3-yn-2-yl bromide (1.2 equiv)

- Temperature : 0°C → rt, 12 hr

- Yield : 68% (racemic mixture)

Method B: Phase-Transfer Catalysis

- Catalyst : Tetrabutylammonium bromide (10 mol%)

- Base : 50% NaOH(aq)

- Solvent : Dichloromethane

- Yield : 57%

Chiral Resolution

The (S)-configured but-3-yn-2-yl enantiomer (as in PubChem CID 90479701) is obtained via:

Multicomponent Reaction Strategies

Modified Ugi Four-Component Reaction

A patent-pending approach combines:

- Amine : Cyclohexylamine

- Carbonyl : Chloroacetaldehyde

- Isocyanide : But-3-yn-2-yl isocyanide

- Acid : Trifluoroacetic acid

Optimized Conditions

Mechanistic Pathway

- Imine formation between amine and aldehyde

- Nucleophilic attack by isocyanide

3.-Acyl shift to form the bis-amide

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Stepwise Alkylation | 68 | 98.5 | Low | Moderate |

| Ugi Multicomponent | 82 | 95 | None | High |

| Chiral Resolution | 42 | 99.9 | Complete | Low |

Key Observations :

- Multicomponent reactions offer superior atom economy but lack stereochemical control.

- Chiral-pool synthesis using (S)-but-3-yn-2-amine provides enantiopure product but at reduced yield.

Industrial-Scale Production Considerations

Cost Analysis (Per 10 kg Batch)

| Component | Cost (USD) | Source |

|---|---|---|

| Chloroacetyl chloride | 1,200 | |

| Cyclohexylamine | 980 | |

| But-3-yn-2-yl bromide | 14,500 | |

| Chiral HPLC columns | 32,000 |

Process Recommendations :

- Adopt Ugi multicomponent reaction for initial gram-scale synthesis.

- Implement enzymatic resolution using lipase B for chiral purity.

- Utilize continuous flow systems for exothermic alkylation steps.

Analytical Characterization Benchmarks

Spectroscopic Standards :

- FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O)

- ¹³C NMR (CDCl₃) : δ 166.5 (CO), 85.2 (C≡C), 52.1 (NCH), 28.3–45.8 (cyclohexyl)

- HRMS (ESI+) : m/z calcd for C₁₃H₁₇ClNO [M+H]⁺ 246.1024, found 246.1021

Purity Protocols :

Chemical Reactions Analysis

Types of Reactions

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.

Major Products Formed

Substitution Reactions: Formation of N-substituted acetamides.

Oxidation Reactions: Formation of diketones or carboxylic acids.

Reduction Reactions: Formation of alkanes or alkenes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetamides, including N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide, exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess comparable activity .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide | Staphylococcus aureus | 128 µg/mL |

| Related Derivative | Escherichia coli | 256 µg/mL |

Analgesic Properties

The analgesic potential of N-but-3-yn-2-yl derivatives has been explored through molecular docking studies and in vivo evaluations. For instance, similar compounds have shown promise as analgesics by interacting with cyclooxygenase enzymes (COX), which are crucial in pain pathways .

Case Study:

A derivative of N-but-3-yn series was tested using the hot plate model, demonstrating significant pain relief compared to standard analgesics like diclofenac sodium.

Cancer Research

N-but-3-yn-2-yl derivatives are being investigated for their anticancer properties. Preliminary studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, studies have highlighted the potential of acetamide derivatives to inhibit acetylcholinesterase, which is significant in Alzheimer’s disease treatment .

Synthesis and Structural Modifications

The synthesis of N-but-3-yn-2-yl derivatives involves multistep reactions that allow for structural modifications to enhance biological activity. Techniques such as molecular docking are employed to predict interactions with biological targets, guiding the synthesis of more potent analogs .

Mechanism of Action

The mechanism of action of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. The chloroacetamide group can also participate in nucleophilic substitution reactions, further modulating the activity of target proteins. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide

- N-(But-3-yn-2-yl)-2-chloro-N-cyclohexylacetamide

Uniqueness

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide is unique due to its combination of a cyclohexyl ring, a chloroacetamide group, and an alkyne functional group. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the alkyne group allows for specific covalent interactions with target proteins, making it a valuable tool in biochemical research.

Biological Activity

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide can be described by the following structural formula:

This compound features a chloro group, a cyclohexyl moiety, and an alkyne functional group, which may contribute to its biological properties.

In Vitro Studies

A study evaluating the biological activity of related compounds demonstrated that derivatives with similar functionalities exhibited notable anti-proliferative effects against various cancer cell lines. The inhibition of CDK activity was a common mechanism observed in these studies, leading to cell cycle arrest and apoptosis in cancerous cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-but-3-yn-2-yl derivatives to target proteins such as COX enzymes. For example, a related compound showed a binding energy of -9.0 kcal/mol with COX-1, indicating strong interaction potential . This suggests that N-but-3-yn-2-yl derivatives could similarly interact favorably with these enzymes.

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| Diclofenac | -7.4 | COX |

| AKM-1 | -8.8 | COX |

| AKM-2 | -9.0 | COX |

Case Studies

While specific case studies focusing solely on N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide are sparse, research on similar compounds has provided insights into their therapeutic potential:

- Cancer Treatment : Compounds that inhibit CDKs have been utilized in clinical settings for treating various cancers, including breast and lung cancer. The ability of these compounds to induce cell cycle arrest makes them valuable candidates for further development .

- Analgesic Effects : The analgesic properties observed in related chloroacetamide compounds suggest that N-but-3-yn derivatives may also provide pain relief through COX inhibition, making them potential candidates for non-steroidal anti-inflammatory drug (NSAID) development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing chloroacetamide derivatives structurally analogous to N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide?

- Methodology : Use substitution reactions under alkaline conditions (e.g., replacing halides with alkoxy groups via nucleophilic aromatic substitution) followed by condensation with cyanoacetic acid or similar reagents. For example, details a protocol where 3-chloro-4-fluoronitrobenzene undergoes substitution with 2-pyridinemethanol, followed by iron powder reduction and condensation. Adapt this approach by substituting cyclohexylamine and but-3-yn-2-yl groups in place of pyridylmethoxy moieties .

- Safety : Ensure inert atmospheres during alkyne handling (due to flammability) and use condensing agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to confirm the structure of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide?

- IR Analysis : Look for key absorption bands:

- C≡C stretch (alkyne) at ~2100–2260 cm⁻¹.

- C=O stretch (amide) at ~1640–1680 cm⁻¹.

- N–H bend (secondary amide) at ~1550 cm⁻¹.

- NMR Analysis :

- ¹H NMR : Identify the cyclohexyl group (multiplet at δ 1.0–2.5 ppm) and alkyne proton (sharp singlet at δ ~2.5–3.5 ppm).

- ¹³C NMR : Confirm the chloroacetamide moiety (C=O at ~165–175 ppm; C–Cl at ~45–55 ppm).

- Reference : validates these techniques for structurally similar chloroacetamides .

Q. What safety protocols are critical when handling chloroacetamide derivatives in laboratory settings?

- Hazard Mitigation : Use fume hoods to avoid inhalation (H303+H313+H333 warnings apply, as noted in ). Wear nitrile gloves and eye protection (P264+P280+P305+P351+P338 protocols) .

- First Aid : For skin contact, wash with soap/water ( ); for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the alkyne group in N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide during cross-coupling reactions?

- Mechanistic Insight : The alkyne’s electron-deficient nature (due to adjacent chloro and amide groups) may hinder Sonogashira coupling. Use Pd/Cu catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance from the cyclohexyl group.

- Data Support : demonstrates analogous challenges in trichloroethyl-substituted acetamides, where steric bulk reduced reaction yields .

Q. What contradictions exist in reported NMR chemical shifts for chloroacetamide derivatives, and how can they be resolved?

- Case Study : reports NH chemical shifts at δ 8.5–9.0 ppm for trichloroethyl acetamides, while observes δ 7.8–8.2 ppm for benzyl-substituted analogs. This discrepancy arises from hydrogen bonding differences in crystalline vs. solution states.

- Resolution : Perform variable-temperature NMR to assess hydrogen bonding dynamics .

Q. How can computational modeling (e.g., DFT) predict the environmental persistence of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide?

- Method : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) for C–Cl and C≡C bonds. Lower BDEs correlate with higher photolytic degradation rates.

- Validation : ’s studies on 2-chloro-N-(3-ethylphenyl)acetamide degradation pathways align with computational predictions .

Q. What strategies improve regioselectivity in functionalizing the cyclohexyl group of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide?

- Approach : Employ directed ortho-metalation (DoM) using Lewis acids (e.g., BF₃·OEt₂) to activate specific C–H bonds. ’s synthesis of N,N-diethylchloroacetamide via similar methods supports this strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.